molecular formula C6H5N3O B14908021 6-Amino-4-hydroxynicotinonitrile

6-Amino-4-hydroxynicotinonitrile

Cat. No.: B14908021
M. Wt: 135.12 g/mol
InChI Key: IZRGFBYDCSKJEM-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxynicotinonitrile is a nicotinonitrile derivative featuring a pyridine ring substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) groups at positions 2, 4, and 3, respectively. Nicotinonitrile derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and applications in drug discovery, catalysis, and polymer synthesis . The hydroxyl group at position 4 in this compound likely enhances polarity and hydrogen-bonding capacity compared to methyl or nitro-substituted analogs, influencing solubility and biological interactions.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6-amino-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-2-4-3-9-6(8)1-5(4)10/h1,3H,(H3,8,9,10)

InChI Key

IZRGFBYDCSKJEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxynicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced techniques such as microwave irradiation, ultrasonic irradiation, and ionic liquids to enhance reaction efficiency and yield . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

6-Amino-4-hydroxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Amino-4-hydroxynicotinonitrile with structurally related nicotinonitrile derivatives, emphasizing substituent effects, hazards, synthesis, and applications.

Compound Name Substituents Molecular Formula Molecular Weight Hazards Applications References
6-Amino-4-methylnicotinonitrile -NH₂ (position 6), -CH₃ (position 4) C₇H₇N₃ 133.151 Not explicitly listed; inferred low toxicity due to lack of hazard data Laboratory chemicals, chemical synthesis
2-Amino-6-methylnicotinonitrile -NH₂ (position 2), -CH₃ (position 6) C₇H₇N₃ 133.151 H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Manufacture of chemical compounds
6-Amino-5-nitropicolinonitrile -NH₂ (position 6), -NO₂ (position 5) Not provided Not provided Classified as hazardous (full details in Section 2 of SDS) Research and development
2-Amino-6-methyl-4-phenylnicotinonitrile -NH₂ (position 2), -CH₃ (position 6), -Ph (position 4) C₁₃H₁₁N₃ 209.25 No hazard data provided; NMR confirms aromatic and methyl substituents Pharmaceutical intermediates
6-Amino-2-hydroxy-5-(o-tolylsulfonyl)nicotinonitrile -NH₂ (position 6), -OH (position 2), -SO₂(C₆H₃CH₃) (position 5) C₁₃H₁₂N₃O₃S 305.32 Not provided; sulfonyl group may increase reactivity Synthetic intermediates

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. In contrast, nitro (-NO₂) and sulfonyl (-SO₂) groups (e.g., in 6-Amino-5-nitropicolinonitrile and sulfonyl derivatives) are electron-withdrawing, increasing reactivity and acidity . Polarity: The hydroxyl group in this compound likely confers higher polarity compared to methyl or phenyl analogs, impacting solubility in aqueous systems .

Hazard Profiles: 2-Amino-6-methylnicotinonitrile exhibits acute oral toxicity (H302) and irritancy (H315, H319), whereas 6-Amino-4-methylnicotinonitrile lacks explicit hazard data, suggesting a safer profile . Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) are classified as hazardous, aligning with the reactivity of nitro groups .

Synthesis Methods: Methyl and phenyl analogs are synthesized via refluxing intermediates in chlorobenzene or ethanol, followed by recrystallization or pH-controlled precipitation . Sulfonyl derivatives require multi-step functionalization, including sulfonation reactions .

Applications :

  • Methyl and phenyl derivatives serve as building blocks in pharmaceutical synthesis (e.g., kinase inhibitors) .
  • Nitro and sulfonyl analogs are utilized in specialized organic synthesis and as intermediates in drug discovery .

Research Findings and Implications

  • Structural Stability: X-ray crystallography of nicotinonitrile derivatives (e.g., 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile) confirms planar pyridine rings and predictable bond lengths, aiding in computational modeling .
  • Toxicity Mitigation: Substituting nitro groups with hydroxyl or methyl moieties reduces toxicity, as seen in 6-Amino-4-methylnicotinonitrile versus nitro analogs .
  • Synthetic Challenges: Introducing hydroxyl groups (as in this compound) may require protective group strategies to prevent unwanted side reactions during synthesis .

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